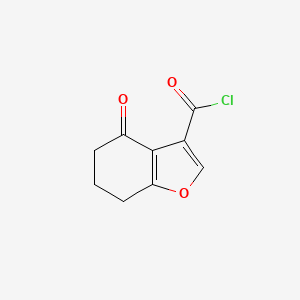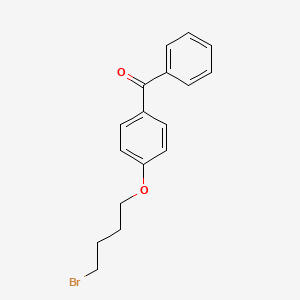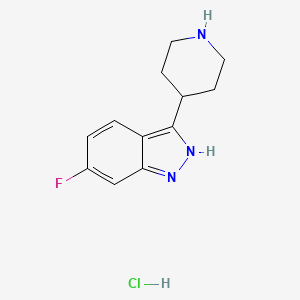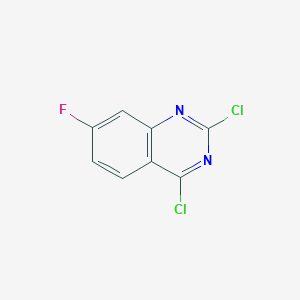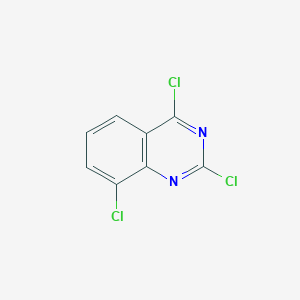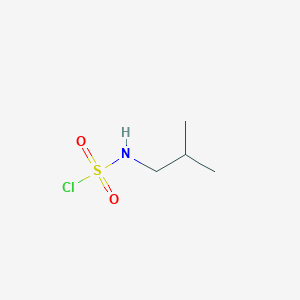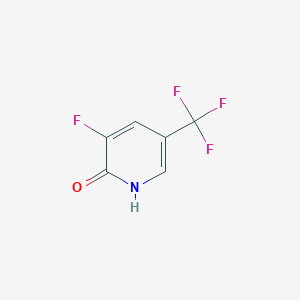
Cyclobutyl isocyanide
Descripción general
Descripción
Cyclobutyl isocyanide is an organic compound characterized by the presence of a cyclobutyl group attached to an isocyanide functional group. Isocyanides, also known as isonitriles, are a class of organic compounds with the general formula R-N≡C, where R represents an organic group. This compound is notable for its unique structure and reactivity, making it a valuable compound in various chemical applications.
Mecanismo De Acción
Target of Action
Isocyanides, including Cyclobutyl isocyanide, have been found to target essential metabolic enzymes in bacteria . These targets include enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial compounds .
Mode of Action
This compound interacts with its targets through covalent modifications at their active site cysteines . This interaction results in concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . The isocyanide group has strong coordination properties, which contribute to its unique reactivity .
Biochemical Pathways
The action of this compound affects the fatty acid biosynthetic process and the hexosamine pathway . By inhibiting key enzymes in these pathways, the compound disrupts essential metabolic processes in bacteria, leading to their growth inhibition .
Pharmacokinetics
This perception has restricted their main use to technical applications as ligands in coordination chemistry . .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial biochemical pathways, leading to the destabilization and dysregulation of proteins related to the targeted pathways . This ultimately results in potent antimicrobial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions can enhance the reactivity of isocyanides due to their metal coordinating properties . Additionally, the compound’s reactivity can be influenced by the presence of light, as some isocyanides have been found to exhibit visible-light photocatalytic activity . .
Análisis Bioquímico
Biochemical Properties
Cyclobutyl isocyanide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, where this compound acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates . Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that can alter protein function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, this compound inhibits the activity of protein kinases, leading to altered phosphorylation states of downstream targets . This inhibition can result in changes in gene expression and cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to the active sites of enzymes, such as cytochrome P450 and protein kinases, leading to enzyme inhibition . This binding can result in conformational changes in the enzyme structure, preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound can also affect the fatty acid biosynthetic process and the hexosamine pathway by covalently modifying key enzymes involved in these pathways . These interactions can lead to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and can accumulate in certain cellular compartments. This distribution pattern can influence the localization and activity of this compound within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution can affect the compound’s activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of cyclobutyl formamide using phosphorus oxychloride (POCl3) or other dehydrating agents. Another method is the Hofmann carbylamine reaction, where cyclobutylamine reacts with chloroform and a strong base like sodium hydroxide (NaOH) in the presence of a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the Hofmann carbylamine reaction due to its efficiency and scalability. The reaction is conducted in a controlled environment to manage the evolution of carbon monoxide and the strong odor associated with isocyanides .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl isocyanide undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles to form imidoyl derivatives.
Electrophilic Addition: Reacts with electrophiles to form substituted isocyanides.
Oxidation: Can be oxidized to form isocyanates.
Multicomponent Reactions: Participates in Ugi and Passerini reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include amines and alcohols.
Electrophilic Addition: Electrophiles such as halogens and acids are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Multicomponent Reactions: Typically involve amines, aldehydes, and carboxylic acids.
Major Products:
Imidoyl Derivatives: Formed from nucleophilic addition.
Substituted Isocyanides: Result from electrophilic addition.
Isocyanates: Produced through oxidation.
Complex Molecules: Generated from multicomponent reactions.
Aplicaciones Científicas De Investigación
Cyclobutyl isocyanide has diverse applications in scientific research:
Comparación Con Compuestos Similares
- tert-Butyl isocyanide: Known for its use in multicomponent reactions.
- Cyclohexyl isocyanide: Notable for its stability and reactivity.
- Phenyl isocyanide: Widely used in organic synthesis.
- Methyl isocyanide: Commonly employed in the synthesis of heterocycles .
Cyclobutyl isocyanide stands out due to its specific structural features and versatile applications, making it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
isocyanocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCNUUHLFKQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608017 | |
| Record name | Isocyanocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90993-55-8 | |
| Record name | Isocyanocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


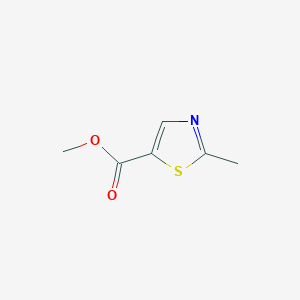


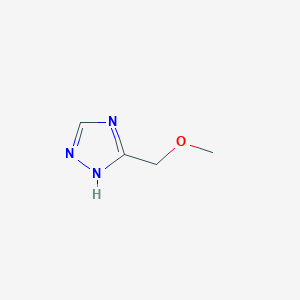
![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)

